N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Condensation with Hydroxyphenyl: The final step could involve a condensation reaction between the benzothiazole derivative and a hydroxyphenyl aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. For instance, if it is used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
- N-(2-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and alter its interaction with biological targets.
Properties
Molecular Formula |
C22H16FN3O2S2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16FN3O2S2/c23-16-6-2-3-7-17(16)25-21(28)13-29-22-26-18-10-9-15(11-20(18)30-22)24-12-14-5-1-4-8-19(14)27/h1-12,27H,13H2,(H,25,28) |
InChI Key |
RBDMPKMBAGHIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F)O |
Origin of Product |
United States |
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